molecular formula C21H42O3 B161308 Octadecanoic acid, 3-hydroxypropyl ester CAS No. 10108-23-3

Octadecanoic acid, 3-hydroxypropyl ester

Cat. No.: B161308
CAS No.: 10108-23-3
M. Wt: 342.6 g/mol
InChI Key: TVFNPSNDNZSCBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecanoic acid, 3-hydroxypropyl ester can be synthesized through the esterification reaction between octadecanoic acid and 3-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the compound can be produced by reacting octadecanoic acid with 3-chloro-1,2-propanediol in the presence of a base . This method ensures a higher yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Octadecanoic acid, 3-hydroxypropyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to octadecanoic acid and 3-hydroxypropyl alcohol in the presence of water and an acid or base catalyst.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Octadecanoic acid and 3-hydroxypropyl alcohol.

    Oxidation: Various oxidized derivatives of the ester.

    Reduction: Alcohol derivatives of the ester.

Scientific Research Applications

Chemistry: Octadecanoic acid, 3-hydroxypropyl ester is used as a model compound in studies involving esterification and hydrolysis reactions. It is also utilized in the synthesis of other complex esters and as a reference material in analytical chemistry .

Biology and Medicine: In biological research, the compound is studied for its potential role in lipid metabolism and its effects on cellular processes. It is also investigated for its potential use in drug delivery systems due to its lipid-soluble nature .

Industry: The compound is widely used in the cosmetics and personal care industry as an emulsifier and surfactant. It is also employed as a lubricant in various industrial applications .

Mechanism of Action

The mechanism of action of octadecanoic acid, 3-hydroxypropyl ester involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester can be hydrolyzed by esterases, releasing octadecanoic acid and 3-hydroxypropyl alcohol, which can then participate in various metabolic pathways .

Properties

IUPAC Name

3-hydroxypropyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)24-20-17-19-22/h22H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFNPSNDNZSCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865189
Record name 3-Hydroxypropyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10108-23-3, 25190-52-7
Record name 3-Hydroxypropyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(1-oxooctadecyl)-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hydroxypropyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(1-oxooctadecyl)-.omega.-hydroxy-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXYPROPYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPN4O3JW0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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